Extended Ocular Hypotensive Duration of Action Relative to Timolol and Levobunolol
In a direct in vivo comparison, topically applied O-butyryl timolol provided a significantly longer duration of action in antagonizing isoproterenol-induced ocular hypotension compared to the parent drug timolol and the comparator levobunolol [1].
| Evidence Dimension | Duration of action (antagonism of isoproterenol-induced ocular hypotension) |
|---|---|
| Target Compound Data | 8 hrs (0.25 µg dose) |
| Comparator Or Baseline | Timolol: 4 hrs (0.25 µg dose); Levobunolol: 8 hrs (0.25 µg dose) |
| Quantified Difference | Butyryl timolol is 2x longer acting than timolol, and is comparable to levobunolol in duration. |
| Conditions | Pigmented rabbit model; topically applied doses of 0.25 µg. |
Why This Matters
A doubled duration of action can translate to less frequent dosing, improved patient compliance, and more consistent intraocular pressure control in glaucoma management, a key factor for selecting a prodrug over the parent drug.
- [1] Potter DE, et al. Ocular and cardiac beta-antagonism by timolol prodrugs, timolol and levobunolol. Curr Eye Res. 1988 Aug;7(8):755-9. PMID: 2903009. View Source
